1-(3-Methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-Methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a piperidine ring with a methoxy group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(3-Methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 3-methoxy-3-methylpiperidine with a suitable acylating agent under controlled conditions. One common method involves the use of prop-2-en-1-one as the acylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like methanol or ethanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, leading to the formation of various derivatives.
Addition: The double bond in the prop-2-en-1-one moiety can undergo addition reactions with halogens, hydrogen, or other electrophiles, resulting in the formation of halogenated or hydrogenated products.
Scientific Research Applications
1-(3-Methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit glycolysis by targeting key enzymes involved in the metabolic pathway, thereby reducing the energy supply to cancer cells and inhibiting their proliferation .
Comparison with Similar Compounds
1-(3-Methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Known for its glycolysis inhibitory activity and potential use in cancer treatment.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Exhibits antifungal properties and is used in the treatment of pulmonary aspergillosis.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antimicrobial activities against various pathogenic bacteria and fungi.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-methoxy-3-methylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-9(12)11-7-5-6-10(2,8-11)13-3/h4H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBRNBWGOOBNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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